Cellular Antiproliferative Potency: MT1 Demonstrates >100‑Fold Improvement Over JQ1 in Leukemia and Carcinoma Models
In cellular viability assays using acute myeloid leukemia (MV4;11) and NUT midline carcinoma (NMC797) cell lines, MT1 (as a representative bivalent inhibitor) achieves IC50 values in the range of 0.22–2.6 nM [1]. By comparison, the monovalent parent compound JQ1 exhibits IC50 values of 69 nM (MV4;11) and 72 nM (NMC797) in the same experimental system [1]. This represents a calculated potency enhancement of 26‑fold to 313‑fold, consistent with the >100‑fold improvement reported for the bivalent series [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.22–2.6 nM (range for bivalent inhibitors including MT1) [1] |
| Comparator Or Baseline | JQ1: 69 nM (MV4;11) / 72 nM (NMC797) [1] |
| Quantified Difference | 26‑fold to 313‑fold (average >100‑fold) [1] |
| Conditions | MV4;11 (AML) and NMC797 (NUT midline carcinoma) cell lines; 72‑hour proliferation assay [1] |
Why This Matters
Procurement of MT1 is essential for studies requiring robust on‑target cellular effects at low nanomolar concentrations, where monovalent inhibitors would require substantially higher doses that risk off‑target toxicity.
- [1] Tanaka M, Roberts JM, Seo HS, Souza A, Paulk J, Scott TG, DeAngelo SL, Dhe-Paganon S, Bradner JE. Design and characterization of bivalent BET inhibitors. Nat Chem Biol. 2016;12(12):1089-1096. doi:10.1038/nchembio.2209 View Source
